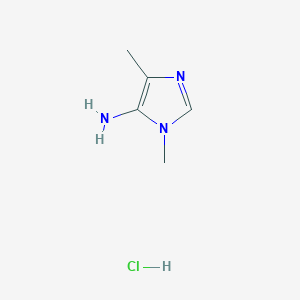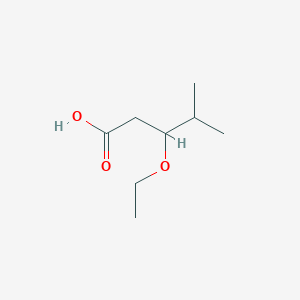
3-Ethoxy-4-methylpentanoic acid
Descripción general
Descripción
3-Ethoxy-4-methylpentanoic acid: is an organic compound with the molecular formula C8H16O3 It is a derivative of pentanoic acid, characterized by the presence of an ethoxy group at the third carbon and a methyl group at the fourth carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Esterification and Hydrolysis: One common method to synthesize 3-Ethoxy-4-methylpentanoic acid involves the esterification of 3-hydroxy-4-methylpentanoic acid with ethanol, followed by hydrolysis. The reaction typically requires an acid catalyst such as sulfuric acid and is conducted under reflux conditions.
Grignard Reaction: Another synthetic route involves the Grignard reaction, where ethyl magnesium bromide reacts with 4-methylpentanoyl chloride, followed by acidification to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3-Ethoxy-4-methylpentanoic acid can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can be achieved using reagents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The ethoxy group in this compound can be substituted by other nucleophiles under appropriate conditions, such as using sodium ethoxide in ethanol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium ethoxide, ethanol, reflux conditions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 3-Ethoxy-4-methylpentanoic acid is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.
Biology: In biological research, this compound can be used as a model compound to study metabolic pathways involving fatty acids and their derivatives. Its interactions with enzymes and other biomolecules provide insights into biochemical processes.
Medicine: While specific medical applications of this compound are not well-documented, its derivatives may have potential as therapeutic agents. Research into its pharmacological properties could lead to the development of new drugs.
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals, including plasticizers, lubricants, and surfactants. Its role as a building block in polymer synthesis is also of interest.
Mecanismo De Acción
The mechanism by which 3-Ethoxy-4-methylpentanoic acid exerts its effects depends on its specific application. In chemical reactions, its functional groups (ethoxy and carboxyl) participate in various transformations, influencing the reactivity and stability of the compound. In biological systems, it may interact with enzymes and receptors, modulating metabolic pathways and cellular processes.
Comparación Con Compuestos Similares
3-Hydroxy-4-methylpentanoic acid: Similar structure but with a hydroxyl group instead of an ethoxy group.
4-Methylpentanoic acid: Lacks the ethoxy group, making it less reactive in certain chemical transformations.
3-Ethoxybutanoic acid: Shorter carbon chain, affecting its physical and chemical properties.
Uniqueness: 3-Ethoxy-4-methylpentanoic acid is unique due to the presence of both an ethoxy group and a methyl group on the pentanoic acid backbone. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthesis and research.
Propiedades
IUPAC Name |
3-ethoxy-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-4-11-7(6(2)3)5-8(9)10/h6-7H,4-5H2,1-3H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTMMKLKTPSAIPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC(=O)O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


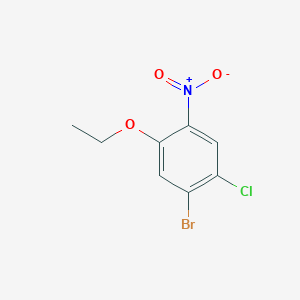
![2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine hydrochloride](/img/structure/B1378053.png)
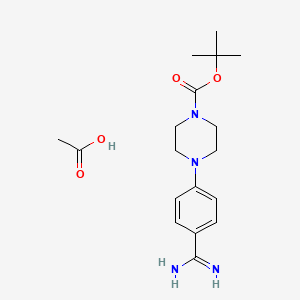
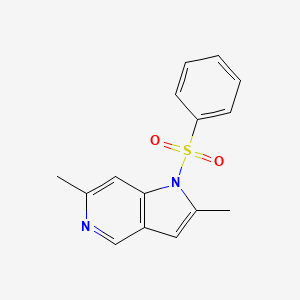
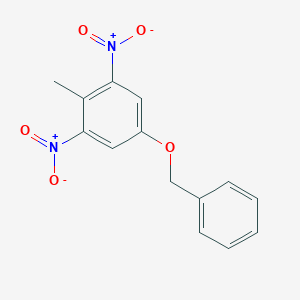
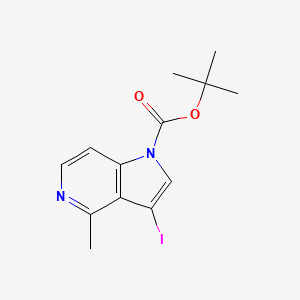
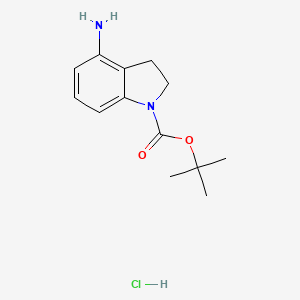
![8-Bromo-6-methyl-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B1378061.png)

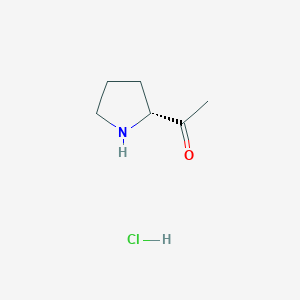
![8-Aminomethyl-3-Boc-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1378070.png)
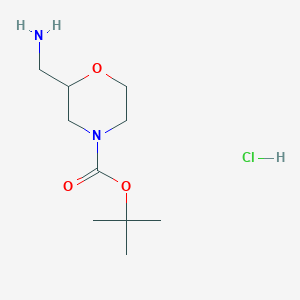
![{[1-(4-Morpholinylmethyl)cyclopropyl]methyl}amine dihydrochloride](/img/structure/B1378073.png)
